molecular formula C8H5NaO4 B15263414 Sodium 3-formyl-2-hydroxybenzoate

Sodium 3-formyl-2-hydroxybenzoate

Cat. No.: B15263414
M. Wt: 188.11 g/mol
InChI Key: CXTFONARUHZCAD-UHFFFAOYSA-M
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Description

Sodium 3-formyl-2-hydroxybenzoate: is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a formyl group (-CHO) and a hydroxyl group (-OH) attached to a benzene ring, along with a sodium ion

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale implementation of the above synthetic routes, with optimization for yield and purity. The reactions are typically conducted in reactors with precise control over temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Sodium 2-hydroxybenzoate (salicylate)

    Reduction: Sodium 3-hydroxymethyl-2-hydroxybenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Chemistry: Sodium 3-formyl-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving hydroxybenzoates. It is also used in the synthesis of biologically active compounds .

Medicine: Its derivatives are being explored for their therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the formulation of certain cosmetic products due to its preservative properties .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Sodium 3-formyl-2-hydroxybenzoate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H5NaO4

Molecular Weight

188.11 g/mol

IUPAC Name

sodium;3-formyl-2-hydroxybenzoate

InChI

InChI=1S/C8H6O4.Na/c9-4-5-2-1-3-6(7(5)10)8(11)12;/h1-4,10H,(H,11,12);/q;+1/p-1

InChI Key

CXTFONARUHZCAD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)[O-])O)C=O.[Na+]

Origin of Product

United States

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